a-L-Rhamnopyranosyl bromide tribenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-L-Rhamnopyranosyl bromide tribenzoate typically involves the bromination of a-L-Rhamnopyranosyl tribenzoate. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound . The process generally requires the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: a-L-Rhamnopyranosyl bromide tribenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form a-L-Rhamnopyranosyl tribenzoate.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include a-L-Rhamnopyranosyl derivatives with different substituents.
Reduction Reactions: The major product is a-L-Rhamnopyranosyl tribenzoate.
Oxidation Reactions: Oxidized derivatives of this compound.
Scientific Research Applications
a-L-Rhamnopyranosyl bromide tribenzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of a-L-Rhamnopyranosyl bromide tribenzoate involves its ability to participate in nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds . This property makes it a valuable reagent in organic synthesis and glycosylation reactions .
Comparison with Similar Compounds
- a-L-Rhamnopyranosyl chloride tribenzoate
- a-L-Rhamnopyranosyl fluoride tribenzoate
- a-L-Rhamnopyranosyl iodide tribenzoate
Comparison:
- a-L-Rhamnopyranosyl chloride tribenzoate: Similar in structure but has a chloride group instead of a bromide group. It is less reactive in nucleophilic substitution reactions compared to the bromide derivative .
- a-L-Rhamnopyranosyl fluoride tribenzoate: Contains a fluoride group, making it more reactive in certain reactions due to the strong electronegativity of fluorine .
- a-L-Rhamnopyranosyl iodide tribenzoate: Has an iodide group, which is more reactive than the bromide derivative in nucleophilic substitution reactions due to the larger atomic size of iodine .
The uniqueness of a-L-Rhamnopyranosyl bromide tribenzoate lies in its balanced reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
(4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXFYBHGDPZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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